4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde
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Overview
Description
4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde group and a dihexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde typically involves a multi-step process. One common method includes the reaction of 4-(dihexylamino)benzaldehyde with a suitable ethenylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for nitration, and halogens like bromine for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s dihexylamino group can interact with various enzymes and receptors, modulating their activity. Additionally, the compound’s ability to undergo electronic transitions makes it useful in applications like fluorescence imaging and photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
4-{2-[4-(Diphenylamino)phenyl]ethenyl}benzaldehyde: Similar structure but with diphenylamino instead of dihexylamino.
4-{2-[4-(Dimethylamino)phenyl]ethenyl}benzaldehyde: Similar structure but with dimethylamino instead of dihexylamino.
Uniqueness
4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde is unique due to its dihexylamino group, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and fluorescent probes .
Properties
CAS No. |
353289-57-3 |
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Molecular Formula |
C27H37NO |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
4-[2-[4-(dihexylamino)phenyl]ethenyl]benzaldehyde |
InChI |
InChI=1S/C27H37NO/c1-3-5-7-9-21-28(22-10-8-6-4-2)27-19-17-25(18-20-27)12-11-24-13-15-26(23-29)16-14-24/h11-20,23H,3-10,21-22H2,1-2H3 |
InChI Key |
AMQQROOGESNLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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